5-Isopropoxy-1H-indazole 5-Isopropoxy-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725760
InChI: InChI=1S/C10H12N2O/c1-7(2)13-9-3-4-10-8(5-9)6-11-12-10/h3-7H,1-2H3,(H,11,12)
SMILES: CC(C)OC1=CC2=C(C=C1)NN=C2
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

5-Isopropoxy-1H-indazole

CAS No.:

Cat. No.: VC13725760

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropoxy-1H-indazole -

Specification

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 5-propan-2-yloxy-1H-indazole
Standard InChI InChI=1S/C10H12N2O/c1-7(2)13-9-3-4-10-8(5-9)6-11-12-10/h3-7H,1-2H3,(H,11,12)
Standard InChI Key LHMQKMIRBUVCTB-UHFFFAOYSA-N
SMILES CC(C)OC1=CC2=C(C=C1)NN=C2
Canonical SMILES CC(C)OC1=CC2=C(C=C1)NN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an indazole nucleus (C₇H₅N₂) with an isopropoxy group at position 5 (Figure 1). The indazole system’s tautomerism allows for two isomeric forms (1H and 2H), with the 1H configuration being more thermodynamically stable due to reduced steric strain .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/molCalculated
Lipophilicity (LogP)~2.1 (estimated)
SolubilityLow in water; soluble in DMSO, DMF

The isopropoxy group enhances membrane permeability compared to unsubstituted indazole (LogP ~1.2), facilitating intracellular target engagement .

Synthesis Methodologies

Heterogeneous Single-Atom Platinum Catalysis

A breakthrough method reported by Liu et al. (2019) utilizes platinum single-atom catalysts to synthesize 1H-indazole derivatives via cyclization of arylhydrazines . This approach offers high regioselectivity and functional group tolerance, enabling the incorporation of alkoxy groups like isopropoxy at specific positions. For example, reacting 5-nitro-1H-indazole with isopropyl bromide under catalytic conditions yields 5-isopropoxy-1H-indazole in ~75% efficiency .

Nitration-Reduction-Cyclization Sequence

Chinese Patent CN107805221A outlines a three-step protocol :

Table 2: Comparison of Synthesis Routes

MethodYield (%)AdvantagesLimitations
Platinum Catalysis 75High selectivity, mild conditionsCatalyst cost
Nitration-Cyclization 65ScalabilityMulti-step, hazardous reagents

Comparative Analysis with Related Indazoles

Table 3: Structural and Functional Comparisons

CompoundSubstituentLogPKey Application
1H-IndazoleNone1.2Basic pharmacophore
5-Methoxy-1H-indazole-OCH₃1.8COX-2 inhibition
5-Isopropoxy-1H-indazole-OCH(CH₃)₂2.1PI3Kδ inhibition (pred.)

The isopropoxy group’s bulkiness may reduce metabolic clearance compared to smaller alkoxy groups, extending plasma half-life .

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing continuous-flow systems to improve cyclization efficiency .

  • Target Validation: Screening against kinase libraries to identify novel therapeutic targets.

  • Toxicokinetic Studies: Assessing long-term exposure risks in preclinical models.

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